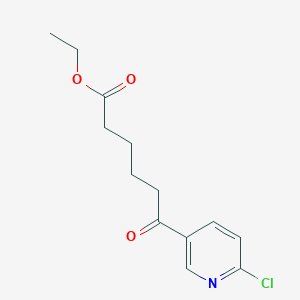
2-(4-Butylbenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal-Organic Frameworks and Coordination Chemistry
N-Heterocyclic Complexes Formation : The use of ligands like 2,6-bis(n-butylimidazoliummethyl)pyridine leads to the formation of N-heterocyclic complexes with metals like rhodium and palladium. This indicates the potential of related compounds in creating organometallic structures (Simons et al., 2003).
Pyridine Functionalized N-heterocyclic Carbene Complexes : The creation of pyridine functionalized N-heterocyclic carbene complexes of palladium demonstrates the applicability of such compounds in catalysis, specifically in the Heck arylation (Tulloch et al., 2000).
Molecular Recognition and DNA Binding
- DNA Binding Agents : Symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to 2-(4-Butylbenzoyl)pyridine, have been studied for their DNA binding properties. These compounds demonstrate selective binding to DNA, suggesting applications in molecular recognition (Chaudhuri et al., 2007).
Catalysis and Chemical Reactions
Pincer-type Bis(benzimidazolin-2-ylidene) Palladium Complexes : The synthesis of pincer-type complexes involving pyridine derivatives highlights their potential in catalyzing Heck-type coupling reactions (Hahn et al., 2005).
Fluorescent Probes for Mercury Ion : Compounds like 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from reactions involving pyridine derivatives, have been identified as efficient fluorescent probes for mercury ions (Shao et al., 2011).
Supramolecular Chemistry and Sensing
Metal Ion Sensing : Pyridine coupled mono and bisbenzimidazoles, which can be related to the chemical family of 2-(4-Butylbenzoyl)pyridine, have been used as supramolecular gelators for selective metal ion sensing (Panja et al., 2018).
Photoluminescence in Solid State : A study on a Pt(II) complex with a pyridine-based pincer-type N-heterocyclic carbene ligand demonstrated aquachromic photoluminescence, indicating potential applications in materials science (Lee et al., 2010).
Material Science
- Polyimide Synthesis : The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the role of pyridine derivatives in developing materials with specific thermal and mechanical properties (Wang et al., 2006).
Propriétés
IUPAC Name |
(4-butylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKIMWOSICAYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642006 |
Source


|
| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)pyridine | |
CAS RN |
61780-16-3 |
Source


|
| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
methanone](/img/structure/B1324109.png)





